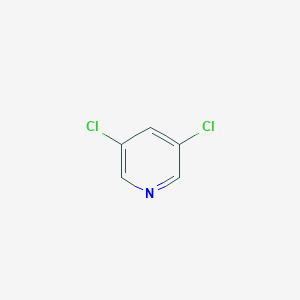

3,5-Dichloropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60546. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGHPGAUFIJVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179307 | |

| Record name | Pyridine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 3,5-Dichloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.77 [mmHg] | |

| Record name | 3,5-Dichloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2457-47-8 | |

| Record name | 3,5-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K92ASQ4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,5-Dichloropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2457-47-8

This guide provides an in-depth overview of 3,5-Dichloropyridine, a pivotal heterocyclic compound in organic synthesis. It serves as a crucial intermediate in the production of a wide array of agrochemicals and pharmaceuticals, making it a compound of significant interest to researchers, scientists, and professionals in drug development.[1][2] This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and explores its applications, particularly in the pharmaceutical sector.

Core Properties of this compound

This compound is a solid, appearing as a white to light yellow or cream-colored crystalline powder.[1][3] Its chemical structure, featuring a pyridine ring with two chlorine atoms at the 3 and 5 positions, enhances its reactivity, making it a versatile building block in synthetic chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2457-47-8 | |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | |

| Appearance | White to almost white/light yellow powder or crystal | |

| Melting Point | 65-67 °C | |

| Boiling Point | 178 °C | |

| Solubility | Soluble in Chloroform, Ethyl Acetate | |

| Purity | Typically >97.5% (GC) |

Spectral and Identification Data

For compound verification, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| EC Number | 219-537-9 | |

| MDL Number | MFCD00006376 | |

| PubChem CID | 17153 | |

| InChI Key | WPGHPGAUFIJVJF-UHFFFAOYSA-N | |

| SMILES | Clc1cncc(Cl)c1 |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through the dechlorination of more highly chlorinated pyridines.

General Synthesis from Polychlorinated Pyridines

A common method involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.

Experimental Protocol:

-

Reaction Setup: A round-bottomed flask is fitted with a reflux condenser, temperature probe, and an overhead stirrer to ensure efficient agitation.

-

Charging the Reactor: Water and an acidic compound (e.g., acetic acid) are added to the flask.

-

Addition of Reactants: Finely ground 2,3,4,5,6-pentachloropyridine, a starting amount of this compound, and zinc metal are added to the mixture. The initial presence of this compound can help to keep the melting point of the reaction mixture low.

-

Reaction Conditions: The mixture is heated to a temperature in the range of 50-120°C (specifically 81-82°C in one cited procedure) and stirred for an extended period (e.g., 30 hours).

-

Work-up: The product can be isolated by distillation. The distillate is then extracted with a suitable organic solvent like dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization from ethanol.

Caption: General synthesis workflow for this compound.

Analytical Methodologies

Accurate purity assessment is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for determining the purity of chlorinated pyridines.

GC-MS Protocol for Purity Assessment

This method is ideal for separating and identifying volatile impurities.

Instrumentation & Conditions:

-

System: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: Capillary columns such as DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

MS Detector: Electron Ionization (EI) mode.

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve in a suitable solvent such as ethyl acetate.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Caption: Analytical workflow for purity assessment using GC-MS.

Applications in Research and Drug Development

This compound is a versatile intermediate with broad applications in several industries.

-

Pharmaceuticals: It is a key building block in the synthesis of various biologically active compounds. Notably, it is used to synthesize P2X7 receptor antagonists, which are investigated for their potential in treating inflammatory diseases. It also serves as an intermediate in the development of certain anticancer and antibacterial drugs.

-

Agrochemicals: The compound is extensively used in the production of herbicides, insecticides, and fungicides, contributing to crop protection and management.

-

Other Industries: It finds use in the synthesis of dyes, pigments, and surfactants, and as a laboratory reagent.

Role in P2X7 Receptor Antagonist Synthesis

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Its antagonists are of high interest in drug development. This compound derivatives have been optimized as novel P2X7 receptor antagonists. The signaling pathway below illustrates the mechanism targeted by such drugs.

Caption: P2X7 receptor signaling pathway blocked by antagonists.

Safety and Handling

This compound requires careful handling due to its hazard profile.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

-

Precautions: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dark place, preferably under an inert gas as it can be air-sensitive. Recommended storage is at room temperature or refrigerated at 0-8°C.

This guide consolidates the essential technical information on this compound to support its effective and safe use in research and development activities.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 3,5-dichloropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and analysis. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the determination of these properties, and presents visualizations of its synthesis and key reactions to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.[1] Its unique electronic and structural characteristics, imparted by the two chlorine atoms on the pyridine ring, make it a versatile intermediate in the production of a wide range of valuable compounds.[1] Notably, it is extensively utilized in the development of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1] Its applications also extend to material science, where it is used in the manufacturing of specialty polymers and conductive materials.[1] A thorough understanding of its physical and chemical properties is paramount for its effective and safe use in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | |

| Appearance | White to light yellow crystalline powder or chunks | |

| Melting Point | 64 - 67 °C | |

| Boiling Point | 178 - 179 °C | |

| Density | 1.388 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | |

| Vapor Pressure | 0.778 mm Hg | |

| pKa | 0.32 ± 0.10 (Predicted) | |

| Flash Point | >110 °C |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of a deactivated pyridine ring due to the electron-withdrawing nature of the two chlorine atoms. This deactivation makes it less susceptible to electrophilic substitution compared to pyridine itself. However, the chlorine atoms can be displaced by strong nucleophiles, and the pyridine nitrogen can still participate in reactions as a base or ligand.

Synthesis

One common laboratory and industrial synthesis of this compound involves the reductive dechlorination of more highly chlorinated pyridines. A detailed experimental protocol for its synthesis from 2,3,4,5,6-pentachloropyridine is provided below.

Caption: Synthesis of this compound.

Reactivity

This compound can undergo a variety of chemical transformations, making it a versatile intermediate. A key reaction is the deprotonation at the C4 position, facilitated by strong bases, which can then be followed by reaction with an electrophile. It is also a valuable substrate in palladium-catalyzed cross-coupling reactions.

Caption: Reactivity of this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small sample of this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 50-55 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The melting point is reported as this range.

Boiling Point Determination

Objective: To determine the boiling point of this compound.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the liquid level.

-

Heat the side arm of the Thiele tube gently and slowly.

-

Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Chloroform, Ethyl Acetate

Procedure:

-

Place approximately 25 mg of this compound into three separate, labeled test tubes.

-

To the first test tube, add 1 mL of water. To the second, add 1 mL of chloroform. To the third, add 1 mL of ethyl acetate.

-

Vigorously shake or vortex each test tube for approximately 30-60 seconds.

-

Observe each tube to determine if the solid has dissolved completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the C2, C6 and C4 positions. A publicly available ¹H NMR spectrum can be found through chemical database searches.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of the five carbon atoms in the molecule.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring, as well as C-Cl stretching. An IR spectrum is available in public databases.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, which can confirm the molecular weight and elemental composition. The NIST WebBook provides mass spectral data for this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents/container in accordance with local regulations.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for a range of biological activities. For instance, it has been used in the development of P2X7 receptor antagonists, which are potential therapeutic agents for inflammatory diseases. The dichloropyridine moiety can be functionalized through various reactions, such as nucleophilic substitution and cross-coupling, to build more complex molecular architectures with desired pharmacological properties.

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, experimental protocols, and visualizations of its chemical transformations offer a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental characteristics is essential for the safe and effective application of this versatile building block in drug discovery, agrochemical synthesis, and material science.

References

3,5-Dichloropyridine molecular structure and weight

An In-depth Technical Guide to 3,5-Dichloropyridine: Molecular Structure, Properties, and Synthesis

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms, makes it a versatile building block for the synthesis of a wide range of more complex molecules.[1] It serves as a key intermediate in the development of pharmaceuticals, particularly as a precursor to P2X7 receptor antagonists, and in the creation of metal-organic framework (MOF) materials.[2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a pyridine ring with chlorine atoms substituted at the 3 and 5 positions. This substitution pattern influences the electronic properties and reactivity of the molecule.

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃Cl₂N | [2][3][4] |

| Molecular Weight | 147.99 g/mol | |

| CAS Number | 2457-47-8 | |

| Appearance | White to off-white or light yellow solid/powder | |

| Melting Point | 65-67 °C | |

| Boiling Point | 173.7 °C at 760 mmHg | |

| Density | 1.388 g/cm³ | |

| Solubility | Chloroform, Ethyl Acetate | |

| InChI Key | WPGHPGAUFIJVJF-UHFFFAOYSA-N | |

| SMILES | Clc1cncc(Cl)c1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various sources.

| Spectroscopy Type | Data Summary | Reference(s) |

| ¹H NMR | Spectra are available that show characteristic peaks for the aromatic protons. | |

| ¹³C NMR | Predicted spectra would show distinct signals for the carbon atoms of the pyridine ring. | |

| Mass Spec. | The mass spectrum confirms the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak is expected. | |

| IR | The infrared spectrum shows characteristic absorption bands for the C-H, C=C, and C-N bonds within the aromatic ring, as well as the C-Cl bonds. In situ infrared spectroscopy has been used to monitor its deprotonation reactions. |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two distinct approaches.

Synthesis from 2,3,4,5,6-Pentachloropyridine

This method involves the reductive dechlorination of pentachloropyridine.

-

Reaction Scheme: C₅Cl₅N + Zn → C₅H₃Cl₂N

-

Experimental Protocol:

-

A round-bottomed flask equipped with a temperature probe, reflux condenser, and an overhead stirrer is charged with water (45 ml).

-

With agitation, acetic acid (6 ml) is added, followed by finely ground 2,3,4,5,6-pentachloropyridine (10 g), this compound (4.0 g), and finally zinc metal (20 g).

-

The resulting mixture is heated to 81-82°C for a total of 30 hours. During the reaction, any sublimed this compound on the cooler parts of the flask should be gently warmed to melt it back into the reaction mixture.

-

Upon completion, the product can be isolated via steam distillation.

-

The distillate is extracted with dichloromethane, and the combined organic extracts are dried over sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound as a white solid.

-

Caption: Workflow for the synthesis of this compound from pentachloropyridine.

Synthesis from Acrylonitrile and Anhydrous Chloral

This two-step process first forms 2,3,5-trichloropyridine, which is then converted to the final product.

-

Reaction Scheme:

-

CH₂=CHCN + CCl₃CHO → C₅H₂Cl₃N

-

C₅H₂Cl₃N + Zn → C₅H₃Cl₂N

-

-

Experimental Protocol:

-

Step 1: Formation of 2,3,5-Trichloropyridine

-

A glass Carrius™ tube is charged with copper (I) chloride (100 mg), acetonitrile (7.5 ml), acrylonitrile (1 g), and anhydrous chloral (3.3 g).

-

The mixture is heated to 120°C for 16 hours, followed by heating at 175°C for 3 hours.

-

After cooling, the presence of 2,3,5-trichloropyridine in the reaction mass is confirmed by chromatography.

-

-

Step 2: Conversion to this compound

-

To the crude reaction mass from Step 1, water (15 ml), zinc metal powder (2.0 g), and acetic acid are added.

-

The mixture is heated to 65°C for approximately 5 hours, with an additional portion of zinc metal (0.5 g) added after about 2.5 hours.

-

The product is then isolated by steam distillation.

-

Addition of water to the distillate causes the precipitation of a white solid, which is then extracted with dichloromethane.

-

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active compounds. A notable application is in the preparation of P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain, making it an important target for drug discovery.

Caption: Role of this compound as a building block in drug development.

Conclusion

This compound is a fundamental building block in synthetic chemistry with significant applications in the pharmaceutical and material science sectors. Its well-defined molecular structure and properties, combined with established synthetic routes, make it a readily accessible intermediate for the development of novel compounds. This guide provides essential technical information to support researchers and scientists in leveraging the potential of this versatile molecule.

References

Synthesis of 3,5-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for 3,5-dichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols. Visual diagrams of the synthesis pathways are provided to facilitate a clear understanding of the chemical transformations.

Core Synthesis Routes

The synthesis of this compound can be achieved through several pathways, primarily involving the reductive dechlorination of more highly chlorinated pyridine precursors. Other methods, though less direct, offer alternative approaches starting from different pyridine derivatives.

Reductive Dechlorination of Polychlorinated Pyridines

A prevalent and effective method for synthesizing this compound is the selective removal of chlorine atoms from polychlorinated pyridines.[1][2] This is typically accomplished using a reducing agent, such as zinc metal, in the presence of an acidic compound.[1]

The general scheme for this reaction involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal at elevated temperatures. Suitable acidic compounds to facilitate this reaction include mineral acids like hydrochloric or sulfuric acid, organic acids such as formic or acetic acid, or ammonium salts like ammonium chloride. The reaction can be conducted in various protic solvents, including water, alcohols, or mixtures of solvents like water and 1,4-dioxane.

| Starting Material | Reducing Agent | Acidic Compound | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (area %) | Reference |

| 2,3,4,5,6-Pentachloropyridine | Zinc | Acetic Acid | Water | 81-82 | 30 | 44.6 | 86.4 | |

| 2,3,4,5,6-Pentachloropyridine | Zinc | Acetic Acid / Sodium Acetate | Glacial Acetic Acid | 100 | 4+ | 60.8 | 78 | |

| 2,3,5-Trichloropyridine | Zinc | Acetic Acid | Water | 95 | 1 | 87.3 | - | |

| 2,3,5-Trichloropyridine | Zinc | Acetic Acid | Water | 65 | 5 | - | - | |

| Polychloropyridine Mixture | Zinc | Acetic Acid | - | 90-92 | 12 | - | 77.8 |

Protocol 1: Synthesis from 2,3,4,5,6-Pentachloropyridine

-

To a round-bottomed flask equipped with a temperature probe, reflux condenser, and overhead stirrer, add water (45 ml).

-

Commence agitation and add acetic acid (6 ml), followed by finely ground 2,3,4,5,6-pentachloropyridine (10 g), this compound (4.0 g), and finally zinc metal (20 g).

-

Heat the resulting mixture to 81-82°C for a total of 30 hours. Periodically, gently warm the cooler parts of the flask to melt any sublimed this compound.

-

After the reaction, the product can be isolated by steam distillation.

-

Extract the total distillate with dichloromethane (2 x 50 ml).

-

Combine the extracts, dry over sodium sulphate, and evaporate under reduced pressure to yield this compound as a white, low-melting-point solid.

Protocol 2: Synthesis from 2,3,5-Trichloropyridine

-

Charge a round-bottomed flask with 2,3,5-trichloropyridine (3.6 g), water (9.0 ml), and acetic acid (2.0 ml).

-

Agitate the mixture with a magnetic follower and add zinc metal powder (2.5 g).

-

Heat the mixture to 95°C.

-

Monitor the reaction by chromatography. After 1 hour, all the 2,3,5-trichloropyridine should be consumed.

-

Steam distill the mixture to obtain water and an oil that solidifies on cooling.

-

The solid can be dissolved in dichloromethane, separated from the aqueous phase, dried, and the solvent evaporated to yield the product with a reported yield of 87.3%.

Two-Step Synthesis from Acrylonitrile and Anhydrous Chloral

Another documented route involves a two-step process starting from more basic chemical building blocks. In the first step, acrylonitrile reacts with anhydrous chloral in the presence of a copper(I) catalyst to form 2,3,5-trichloropyridine. This intermediate is then subjected to reductive dechlorination with zinc, as described in the previous section, to yield this compound. This process can be performed without purification of the intermediate 2,3,5-trichloropyridine.

Step 1: Synthesis of 2,3,5-Trichloropyridine

-

Charge a glass Carrius™ tube with copper(I) chloride (100 mg), acetonitrile (7.5 ml), acrylonitrile (1 g), and anhydrous chloral (3.3 g).

-

Heat the mixture to 120°C for 16 hours.

-

Allow the reaction to cool to room temperature.

Step 2: Synthesis of this compound

-

To approximately half of the crude reaction mass from Step 1, add water (15 ml), zinc metal powder (2.0 g), and acetic acid.

-

Heat the mixture to 65°C.

-

After 2 hours and 25 minutes, add a further quantity of zinc metal (0.5 g) and continue heating for another 2 hours and 50 minutes.

-

Isolate the product via steam distillation.

-

Precipitate the white solid product by adding water to the distillate and extract with dichloromethane.

Synthesis via Aminodichloropyridines

While not a direct synthesis, routes involving aminated dichloropyridines are relevant as they can potentially be converted to this compound through subsequent reactions such as deamination. For instance, 2-amino-3,5-dichloropyridine can be synthesized from 2-amino-5-chloropyridine.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Amino-5-chloropyridine | N-chlorosuccinimide | DMF / Methanol (2.5:1) | 45 | 2.5 | 70.5 | 98.20 (GC) | |

| 2-Amino-5-chloropyridine | N-chlorosuccinimide | DMF / Methanol (1.5:1) | 0 | 8.5 | 55.5 | 98.50 (GC) |

Protocol 3: Synthesis from 2-Amino-5-chloropyridine

-

To a 10 L three-necked round-bottomed flask, add 5500 ml of a 2.5:1 (v/v) mixture of DMF and methanol.

-

Equip the flask with a thermometer, a condenser, and a magnetic stirrer.

-

Start stirring and add 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide.

-

Stir the reaction mixture at 45°C for 2.5 hours, monitoring the reaction progress by TLC and GC.

-

Once the reaction is complete, remove the solvent by distillation to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-3,5-dichloropyridine.

Conclusion

The synthesis of this compound is well-established, with reductive dechlorination of polychlorinated pyridines being a primary and efficient method. The choice of starting material, be it a pentachloro-, tetrachloro-, or trichloropyridine, influences the reaction conditions and yield. The two-step synthesis from acrylonitrile and chloral offers an alternative from more fundamental starting materials. While routes involving aminated precursors are less direct for obtaining this compound itself, they are important for the synthesis of other functionalized dichloropyridine derivatives. The selection of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product.

References

solubility of 3,5-Dichloropyridine in organic solvents

An In-depth Technical Guide on the Solubility of 3,5-Dichloropyridine in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of this compound in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its solubility essential for process development, purification, and formulation.[1] This document summarizes the currently available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and includes graphical representations of the experimental workflow and the fundamental principles of dissolution. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this guide places a strong emphasis on the methodologies that researchers can employ to determine solubility in their specific solvent systems.

Introduction

This compound is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis.[1] Its applications range from the development of pesticides to the synthesis of active pharmaceutical ingredients (APIs).[1] The solubility of this compound in organic solvents is a critical physical property that influences reaction kinetics, crystallization, and the design of purification and formulation processes.

This guide aims to collate the known solubility information for this compound and to provide researchers with the necessary tools to conduct their own solubility assessments.

Solubility Data

The available solubility data for this compound in organic solvents is sparse. The following table summarizes the known quantitative and qualitative data. It is highly recommended that researchers experimentally verify the solubility in their specific solvents and at their desired operating temperatures.

| Organic Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative | [2] |

| Chloroform | Not Specified | Soluble | Qualitative | [3] |

| Ethyl Acetate | Not Specified | Soluble | Qualitative | |

| Ethanol | Not Specified | Soluble (especially when heated) | Qualitative |

Note on Data Scarcity: The limited availability of public quantitative data underscores the importance of the experimental protocols detailed in this guide.

Experimental Protocols for Solubility Determination

To address the gap in available data, the following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like this compound. The isothermal equilibrium method (also known as the shake-flask method) is considered the "gold standard" for its reliability in measuring thermodynamic solubility.

Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the dilution factor accurately.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Gravimetric Method

This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.

-

Sample Collection:

-

Pre-weigh a clean, dry evaporating dish.

-

Filter a known volume of the saturated solution to remove any undissolved solid.

-

Accurately pipette a specific volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the melting point of this compound.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

-

-

Calculation:

-

Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship of the dissolution process.

References

Commercial Suppliers of High-Purity 3,5-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 3,5-Dichloropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the procurement, quality assessment, and application of this critical reagent.

Introduction to this compound

This compound (CAS No. 2457-47-8) is a halogenated heterocyclic compound widely utilized as an intermediate in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the development of a range of molecules, most notably as a scaffold for P2X7 receptor antagonists, which are under investigation for the treatment of inflammatory diseases.[1][2] The purity of this compound is paramount in drug discovery and development, as impurities can lead to unwanted side reactions, lower yields, and potential toxicological concerns in the final active pharmaceutical ingredient (API).

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound in various purities and quantities. High-purity grades, typically ≥98%, are readily available for research and development purposes. The following table summarizes the specifications from several prominent commercial suppliers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

| Supplier | Product Number | Stated Purity | Analytical Method | Physical Form | Notes |

| Sigma-Aldrich | D73804 | 98% | Not specified on product page | Solid | Certificate of Analysis available online. |

| Tokyo Chemical Industry (TCI) | D0411 | >98.0% | GC | White to Almost white powder to crystal | Specifications and CoA available.[3] |

| Chem-Impex | 06376 | ≥99% | GC | White to light yellow powder | Safety Data Sheet and Product Specification available. |

| Otto Chemie Pvt. Ltd. | D 2625 | 98% | GC | Powder or chunks | |

| Thermo Scientific Chemicals | L03380 | 98% | Not specified on product page |

Potential Impurities in Commercial this compound

The impurity profile of this compound is largely dependent on the synthetic route employed by the manufacturer. Common methods for its preparation include the reductive dechlorination of pentachloropyridine or the reaction of other chlorinated pyridine precursors.[4] Potential impurities may include:

-

Isomeric Dichloropyridines: Other isomers of dichloropyridine (e.g., 2,6-dichloropyridine, 3,4-dichloropyridine) may be present as byproducts of the synthesis.

-

Monochloropyridines and Trichloropyridines: Incomplete or excessive chlorination can lead to the presence of pyridine molecules with one or three chlorine atoms.

-

Residual Starting Materials: Unreacted precursors from the synthesis, such as pentachloropyridine, may remain in the final product.

-

Residual Solvents: Solvents used during the synthesis and purification processes (e.g., acetic acid, dichloromethane) may be present in trace amounts.

The following diagram illustrates a common synthetic pathway for this compound, highlighting potential points of impurity introduction.

References

- 1. Structure-activity relationships and optimization of this compound derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 2457-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. data.epo.org [data.epo.org]

The Enigmatic Reactivity of the 3,5-Dichloropyridine Ring: A Technical Guide for Synthetic Chemists

For Immediate Release

Shanghai, CN – November 29, 2025 – The 3,5-dichloropyridine scaffold is a crucial building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, however, present a distinct set of challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the this compound ring, offering researchers, scientists, and drug development professionals a detailed roadmap for its strategic functionalization.

Core Reactivity Principles: An Overview

The this compound ring is an electron-deficient heteroaromatic system. The nitrogen atom and the two chlorine atoms act as electron-withdrawing groups, which significantly influences the ring's reactivity. This inherent electronic nature makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene, while simultaneously activating it for certain types of nucleophilic substitution and metal-catalyzed cross-coupling reactions. The symmetrical substitution pattern of the 3,5-dichloro isomer simplifies regiochemical considerations in mono-functionalization reactions.

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

The electron-deficient nature of the pyridine ring, further compounded by the inductive effect of two chlorine atoms, renders the this compound core highly unreactive towards electrophilic aromatic substitution. Standard electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to achieve under typical conditions.

To overcome this low reactivity, forcing conditions or activation of the pyridine ring, for instance, through N-oxide formation, is often necessary. The N-oxide functionality increases the electron density of the pyridine ring, thereby activating it towards both electrophilic and nucleophilic substitution reactions, primarily at the C2 and C4 positions[1].

Experimental Protocol: Nitration of Pyridine N-oxide (General Example)

A representative protocol for the nitration of a pyridine N-oxide is as follows:

-

Preparation of the Nitrating Mixture: Carefully add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring in an ice bath[1].

-

Reaction Setup: In a three-neck flask, heat 9.51 g of pyridine-N-oxide to 60°C[1].

-

Addition of Nitrating Mixture: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes[1].

-

Reaction: Heat the reaction mixture to 125-130°C for 3 hours[1].

-

Work-up: After cooling, pour the mixture onto 150 g of crushed ice and neutralize with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product.

-

Isolation: Filter the crude product and wash with acetone to remove inorganic salts. Evaporate the acetone to obtain the 4-nitropyridine N-oxide.

It is important to note that direct electrophilic substitution on this compound is not well-documented, and the above protocol serves as a general illustration of the conditions required for activated pyridine systems.

Nucleophilic Aromatic Substitution (SNAr): A Key Functionalization Pathway

Nucleophilic aromatic substitution (SNAr) is a more viable strategy for the functionalization of the this compound ring. While the chlorine atoms in the 3 and 5 positions are not as activated as those in the 2, 4, or 6 positions, SNAr can proceed with strong nucleophiles and/or under elevated temperatures. The reaction proceeds via a Meisenheimer intermediate, and the stability of this intermediate is a key factor in determining the reaction rate.

General Experimental Protocol for SNAr on Dichloropyridines

The following is a generalized procedure for SNAr reactions on dichloropyridine substrates:

-

Reaction Setup: Dissolve the dichloropyridine (1.0 eq.) in a suitable solvent such as ethanol, DMSO, or DMF. Add the nucleophile (1.0-1.2 eq.) and, if required, a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified by standard methods such as column chromatography or recrystallization.

Quantitative Data for SNAr on a Related Trichloropyridine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Hydroquinone | KOH | DMSO | 160 | 3 | 4-(3,5-dichloropyridyloxy)phenol | Not specified |

This example on a closely related substrate demonstrates the feasibility of nucleophilic substitution at the 2-position, leaving the 3,5-dichloro motif intact for further functionalization.

Metal-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit

Metal-catalyzed cross-coupling reactions are powerful tools for the elaboration of the this compound core, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the arylation of the this compound scaffold. Studies on the closely related 2,3,5-trichloropyridine have shown that palladium-catalyzed ligand-free Suzuki coupling with arylboronic acids proceeds with high regioselectivity at the 2-position, yielding 3,5-dichloro-2-arylpyridines in high yields. This indicates a higher reactivity of the C-Cl bond at the 2-position compared to the 3 and 5 positions.

Experimental Protocol: Ligand-Free Suzuki Coupling of 2,3,5-Trichloropyridine

-

Reaction Setup: A mixture of Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), distilled water (3.5 mL), and DMF (3 mL) is prepared.

-

Reaction Conditions: The mixture is stirred at 60°C for 12 hours.

-

Work-up: The reaction solution is extracted four times with diethyl ether (4 x 10 mL). The combined organic extracts are concentrated under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 3,5-dichloro-2-arylpyridine.

Quantitative Data for Suzuki Coupling of 2,3,5-Trichloropyridine

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 80 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 78 |

| 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 75 |

| Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF (3.5:3 mL), 60°C, 12 h. |

Diagram: Suzuki Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridine ring. While direct data for this compound is scarce, studies on 3,5-dibromo-2,6-dichloropyridine have demonstrated the feasibility of chemoselective Sonogashira couplings. These studies provide optimized conditions for mono-, di-, tri-, and tetraalkynylation, offering valuable insights into catalyst systems and reaction conditions that could be adapted for this compound.

General Experimental Protocol for Sonogashira Coupling

A general procedure for Sonogashira coupling of a halopyridine is as follows:

-

Reaction Setup: To a dry reaction flask, add the halopyridine, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-7 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., DMF), a base (e.g., triethylamine), and the terminal alkyne.

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (e.g., 100°C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is worked up by dilution with an organic solvent and water, followed by extraction and purification via column chromatography.

Buchwald-Hartwig Amination

General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

-

Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, charge the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), a suitable ligand (e.g., XPhos, 3.0 mol%), a base (e.g., sodium tert-butoxide, 2.0 equiv.), and a solvent (e.g., toluene).

-

Reagent Addition: After stirring briefly, add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).

-

Reaction Conditions: Stir the resulting mixture at reflux for a specified time (e.g., 6 hours).

-

Work-up: Cool the reaction mixture to room temperature and quench with water.

-

Isolation and Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

C-H Functionalization: Emerging Strategies

Direct C-H functionalization is an increasingly important area of research, offering atom-economical routes to complex molecules. For the this compound ring, lithiation followed by reaction with an electrophile is a potential strategy for C-H functionalization at the 2, 4, or 6 positions. The regioselectivity of lithiation can be influenced by the choice of the lithium base and reaction conditions.

While specific, detailed protocols for the C-H functionalization of this compound are not extensively documented in the reviewed literature, the general principles of directed ortho-metalation and related C-H activation techniques can be applied.

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxide formation and quaternization.

N-Oxide Synthesis

The formation of the N-oxide is a key transformation that can alter the reactivity of the pyridine ring, as discussed in the context of electrophilic substitution.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

-

Reaction Setup: In a flask with a mechanical stirrer, add 20 g of 4-amino-3,5-dichloropyridine to 150 ml of glacial acetic acid at 30-35°C.

-

Oxidant Addition: Add 24.3 g of hydrogen peroxide (27.5% purity) in one portion.

-

Reaction: Heat the mixture to 60-65°C and maintain this temperature for 18 hours.

-

Work-up: Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

-

Isolation and Purification: Filter the precipitate, wash with chilled water, and dry. The crude product can be recrystallized from methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.

Diagram: Synthetic Workflow for 4-Amino-3,5-dichloropyridine N-oxide

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 3,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridine is a pivotal heterocyclic building block in the synthesis of a diverse array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of the electron-withdrawing effects of the nitrogen heteroatom and the two chlorine substituents, which create distinct electrophilic and nucleophilic centers within the molecule. This guide provides a comprehensive analysis of these reactive sites, supported by theoretical principles and practical experimental considerations.

Introduction

The pyridine ring, an aromatic heterocycle, possesses a unique electronic structure due to the presence of the electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, rendering the carbon atoms, particularly at the C2, C4, and C6 positions, electron-deficient. In this compound, the addition of two strongly electronegative chlorine atoms at the meta positions to the nitrogen further depletes the electron density of the aromatic ring. This electronic arrangement dictates the molecule's susceptibility to nucleophilic attack and its behavior in the presence of strong bases. This document serves as a technical resource, elucidating the electrophilic and nucleophilic characteristics of this compound to facilitate its strategic use in synthetic chemistry and drug design.

Theoretical Framework: Identifying Electrophilic and Nucleophilic Sites

The identification of electrophilic and nucleophilic sites in this compound can be rationalized through several key theoretical concepts:

-

Inductive and Resonance Effects: The nitrogen atom exerts a strong -I (inductive) and a -M (mesomeric or resonance) effect, withdrawing electron density from the ring. The chlorine atoms also exhibit a -I effect, further intensifying the electron deficiency of the ring carbons. While halogens can theoretically exert a +M effect through their lone pairs, the inductive effect is generally dominant for chlorine.

-

Electron Density Distribution: The cumulative electron-withdrawing effects result in a polarized molecule. The nitrogen atom possesses the highest electron density, making it the primary nucleophilic site (specifically, the lone pair of electrons). Conversely, the carbon atoms of the pyridine ring are electron-deficient and thus electrophilic. The positions most susceptible to nucleophilic attack are C2, C4, and C6. In this compound, the C2, C4, and C6 positions are predicted to be the most electrophilic. The C3 and C5 positions, being directly bonded to the electron-withdrawing chlorine atoms, are also electrophilic. The hydrogen atoms on the ring are acidic due to the electron-withdrawing nature of the ring and are therefore susceptible to deprotonation by strong bases, acting as electrophilic sites.

Computational Analysis

To provide a quantitative understanding of the reactivity of this compound, computational chemistry methods are invaluable. Techniques such as Density Functional Theory (DFT) can be employed to calculate various electronic properties that pinpoint electrophilic and nucleophilic sites.

-

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) signify electron-poor areas, which are prone to nucleophilic attack. For this compound, the ESP map is expected to show a region of high negative potential around the nitrogen atom and positive potential distributed across the carbon and hydrogen atoms of the ring.

-

Partial Atomic Charges: Calculation of partial atomic charges provides a numerical value for the electron density localized on each atom. Atoms with more negative partial charges are more nucleophilic, while those with more positive partial charges are more electrophilic.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region of highest electron density and is associated with the molecule acting as a nucleophile. The LUMO represents the region most susceptible to receiving electrons and is associated with the molecule acting as an electrophile. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value/Observation | Implication for Reactivity |

| Electrostatic Potential (ESP) | ||

| Nitrogen Atom | Negative | Nucleophilic site (Lewis basicity) |

| Ring Carbons (C2, C4, C6) | Positive | Electrophilic sites for nucleophilic attack |

| Ring Hydrogens (H2, H4, H6) | Positive | Electrophilic sites for deprotonation |

| Partial Atomic Charges | ||

| N | Negative | Nucleophilic |

| C2, C6 | Positive | Electrophilic |

| C4 | Positive | Electrophilic |

| C3, C5 | Positive (less than C2, C4, C6) | Electrophilic |

| Cl | Negative | Electron-withdrawing, but can be a leaving group |

| Frontier Molecular Orbitals | ||

| HOMO | Localized primarily on the nitrogen and chlorine atoms | Site of electrophilic attack (e.g., protonation) |

| LUMO | Distributed over the pyridine ring, particularly C2, C4, C6 | Site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate to large | Indicates relative stability |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Reactivity and Experimental Protocols

The electronic properties of this compound give rise to two primary modes of reactivity: reactions at its nucleophilic nitrogen center and reactions at its electrophilic ring carbons and protons.

Nucleophilic Character of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to this compound. It can react with electrophiles such as protons (acid-base chemistry) and alkylating agents.

Experimental Protocol: N-Alkylation of this compound (General Procedure)

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added the alkylating agent (e.g., an alkyl halide, 1.1 eq.).

-

Base: A non-nucleophilic base (e.g., potassium carbonate, 2.0 eq.) may be added to neutralize the acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the corresponding N-alkyl-3,5-dichloropyridinium salt.

Electrophilic Character of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms can be displaced by a variety of nucleophiles. Additionally, the ring protons, particularly at the C4 position, are acidic enough to be removed by strong bases, leading to organometallic intermediates that can react with electrophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine (General Procedure)

-

Reaction Setup: A mixture of this compound (1.0 eq.), the desired amine (1.2 eq.), and a base (e.g., potassium carbonate or sodium tert-butoxide, 2.0 eq.) is prepared in a suitable high-boiling aprotic solvent (e.g., DMSO, NMP, or dioxane).

-

Catalyst (Optional): In some cases, a palladium catalyst and a ligand (e.g., Pd2(dba)3 and Xantphos) may be required to facilitate the reaction (Buchwald-Hartwig amination).

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 80-150 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the aminated pyridine derivative.

Experimental Protocol: Deprotonation and Reaction with an Electrophile (General Procedure)

-

Reaction Setup: this compound (1.0 eq.) is dissolved in a dry aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

Base Addition: A strong lithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to the solution. The mixture is stirred at low temperature for a period to allow for complete deprotonation, primarily at the C4 position.

-

Electrophile Addition: The desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq.) is then added to the solution, and the reaction is allowed to slowly warm to room temperature.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.

-

Purification: The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving this compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.

Caption: Deprotonation and subsequent reaction with an electrophile.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction on this compound.

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

This compound is a versatile reagent with well-defined electrophilic and nucleophilic centers. The nitrogen atom serves as a nucleophilic site, while the electron-deficient carbon atoms of the pyridine ring, particularly at the 2, 4, and 6-positions, are electrophilic and susceptible to nucleophilic attack. The ring protons, especially at the C4 position, are sufficiently acidic to be removed by strong bases, providing a pathway for the introduction of electrophiles. A thorough understanding of these reactive sites, aided by computational analysis and established experimental protocols, is essential for the effective utilization of this compound in the synthesis of complex molecules for various applications in the life sciences and material science.

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.42 | d | 2.2 | H-2, H-6 |

| 7.75 | t | 2.2 | H-4 |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | C-2, C-6 |

| 136.0 | C-4 |

| 131.1 | C-3, C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3123 | Weak | C-H stretch (aromatic) |

| 3046 | Weak | C-H stretch (aromatic) |

| 1559 | Medium | C=C stretch (aromatic ring) |

| 1401 | Strong | C=C stretch (aromatic ring) |

| 1305 | Medium | C-H in-plane bend |

| 1208 | Medium | C-H in-plane bend |

| 1108 | Strong | C-Cl stretch |

| 1011 | Strong | Ring breathing |

| 884 | Strong | C-H out-of-plane bend |

| 811 | Strong | C-H out-of-plane bend |

| 695 | Medium | C-Cl bend |

Note: The IR data is based on in-situ infrared spectroscopic studies of the deprotonation of this compound.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 147 | 100 | [M]⁺ (Molecular ion) |

| 149 | 65 | [M+2]⁺ (Isotope peak) |

| 112 | 35 | [M-Cl]⁺ |

| 77 | 20 | [C₅H₃N]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for solid organic compounds and should be adapted as necessary for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid organic compounds):

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-degree pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger spectral width (e.g., 220 ppm) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization for Aromatic Compounds):

-